molecular formula C18H25NO2 B14400404 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine CAS No. 89965-08-2

1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine

Cat. No.: B14400404
CAS No.: 89965-08-2
M. Wt: 287.4 g/mol
InChI Key: VWSCIJTYVPSWQK-UHFFFAOYSA-N
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Description

1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine is a complex organic compound that features a piperidine ring linked to a phenyl-substituted dihydropyran moiety through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Various substituted piperidine and dihydropyran derivatives

Scientific Research Applications

1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine involves its interaction with specific molecular targets. The phenyl-substituted dihydropyran moiety may interact with hydrophobic pockets in enzymes or receptors, while the piperidine ring can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine is unique due to its combination of a piperidine ring and a phenyl-substituted dihydropyran moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89965-08-2

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-[(4-phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl]piperidine

InChI

InChI=1S/C18H25NO2/c1-3-7-16(8-4-1)17-9-13-20-18(15-17)21-14-12-19-10-5-2-6-11-19/h1,3-4,7-9,13,17-18H,2,5-6,10-12,14-15H2

InChI Key

VWSCIJTYVPSWQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2CC(C=CO2)C3=CC=CC=C3

Origin of Product

United States

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